Carnosic acid
Overview
Description
Carnosic acid is a natural benzenediol abietane diterpene found in rosemary (Rosmarinus officinalis) and common sage (Salvia officinalis) . It is known for its potent antioxidant properties and is used as a preservative in food and non-food products . The compound is characterized by its chemical formula C20H28O4 and a molar mass of 332.44 g/mol .
Mechanism of Action
Target of Action
Carnosic acid (CA) is a diterpenoid abundantly present in plants belonging to the genus Rosmarinus and Salvia of the family Lamiaceae . The primary targets of CA are the Nrf2-ARE and PI3K/Akt signaling pathways . These pathways play a significant role in protecting against oxidative stress .
Mode of Action
CA interacts with its targets and induces changes in various ways. It protects against oxidative stress by employing various mechanisms, among which the induction of Nrf2-ARE and the activation of PI3K/Akt signaling pathways are the most significant and widely studied . The electrophile generated from CA interacts with and activates the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor, which is a major modulator of redox biology in animal cells .
Biochemical Pathways
The biochemical pathways affected by CA include the Keap1/Nrf2 signaling and autophagy pathways . These pathways are crucial for the body’s response to oxidative stress and the regulation of cellular homeostasis. The activation of these pathways by CA leads to downstream effects such as the mitigation of neurodegenerative disorders .
Pharmacokinetics
The absorption, transport, and metabolism of CA are closely related to its biological functions . In a mouse study, it was found that CA was bioavailable systemically and present locally in the digestive tract, especially in the cecum and colon . In Caco-2 cell monolayers, CA exhibited a moderate permeability and was subjected to mild efflux . The apparent permeability coefficient of CA transported across Caco-2 cell monolayers was significantly changed when the inhibitors of specific active transporter and passive diffusion were added, suggesting that the absorption and transport of CA involved both passive and active transportation .
Result of Action
The molecular and cellular effects of CA’s action are diverse. It has been reported to possess various health-beneficial activities, including antioxidant, anti-inflammatory, and anticarcinogenic activities . It also exhibits therapeutic efficacy in combatting neuronal-injury-induced disorders . Moreover, CA attenuated bioenergetics collapse and redox impairments in the mitochondria obtained from brain cells exposed to several toxicants in both in vitro and in vivo experimental models .
Action Environment
The action, efficacy, and stability of CA can be influenced by environmental factors. For instance, the intrinsic hydrophobic nature of CA results in low solubility and poor dissolution in the gastrointestinal (GI) tract, which limits its applications in a variety of functional food systems . The encapsulation of ca in a lecithin-based nanoemulsion has been shown to improve its bioaccessibility and bioavailability .
Biochemical Analysis
Biochemical Properties
Carnosic acid plays a crucial role in various biochemical reactions, primarily due to its antioxidant properties. It interacts with several enzymes and proteins, including nuclear factor erythroid 2-related factor 2 (Nrf2), which it activates to enhance the expression of antioxidant enzymes . Additionally, this compound inhibits the activity of enzymes like cyclooxygenase-2 (COX-2), thereby exerting anti-inflammatory effects . The compound also interacts with proteins involved in apoptosis, such as caspases, promoting cell death in cancer cells .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis . In neuronal cells, this compound protects against oxidative stress by activating the Nrf2 pathway, which enhances the expression of antioxidant enzymes . The compound also influences cell signaling pathways, such as the PI3K/Akt pathway, leading to improved cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as a pro-electrophile, becoming an electrophile after reacting with free radicals . This reaction leads to the activation of the Nrf2 pathway, which upregulates the expression of antioxidant enzymes . This compound also inhibits the activity of COX-2 by binding to its active site, reducing the production of pro-inflammatory mediators . Additionally, the compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat . Long-term studies have shown that this compound maintains its antioxidant properties over extended periods, providing sustained protection against oxidative stress . Its efficacy may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as improved cognitive function and reduced inflammation . At high doses, this compound can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . The threshold for these toxic effects varies depending on the animal model and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites, including carnosol and rosmanol . These metabolites retain some of the biological activities of this compound, contributing to its overall effects . The compound also influences metabolic flux by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Transport and Distribution
This compound is absorbed into the bloodstream after oral administration and is distributed to various tissues, including the brain, liver, and kidneys . It is transported across cell membranes by passive diffusion and active transport mechanisms . The compound accumulates in tissues with high oxidative stress, such as the brain and liver, where it exerts its protective effects .
Subcellular Localization
Within cells, this compound is primarily localized in the chloroplasts, where it protects against oxidative stress by scavenging free radicals . The compound undergoes compartmentalization, with its oxidation products being transferred to the plasma membrane . This localization is crucial for its antioxidant activity, as it allows this compound to neutralize free radicals at their source .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carnosic acid can be synthesized through various methods, including classical extraction techniques and modern synthetic biology approaches. Classical extraction involves using solvents like ethanol or a mixture of ethanol and acetone, followed by hexane . Modern synthetic biology platforms have also been developed to reconstruct the biosynthetic pathways of this compound in microbial systems .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from rosemary and sage using solvents. The process includes steps like maceration, ultrasonic maceration, and homogenization to obtain high yields of this compound . The crude extract is then purified using techniques like reduced pressure concentration and crystallization .
Chemical Reactions Analysis
Types of Reactions
Carnosic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its antioxidant activity, which involves the transfer of hydrogen atoms to neutralize free radicals .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oleic acid, tertiary butylhydroquinone, and various solvents like methanol and ethanol . The conditions for these reactions often involve specific temperatures and pH levels to optimize the yield and stability of the products .
Major Products Formed
The major products formed from the reactions of this compound include carnosol and other oxidized derivatives . These products retain the antioxidant properties of this compound and are used in various applications .
Scientific Research Applications
Carnosic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Carnosic acid is often compared with other phenolic diterpenes like carnosol and rosmarinic acid. While all these compounds exhibit antioxidant properties, this compound is unique in its ability to undergo oxidation to form carnosol, which also possesses antioxidant activity . Other similar compounds include oleic acid and tertiary butylhydroquinone, which are used as synthetic antioxidants but lack the natural origin and additional health benefits of this compound .
List of Similar Compounds
- Carnosol
- Rosmarinic acid
- Oleic acid
- Tertiary butylhydroquinone
Properties
CAS No. |
3650-09-7 |
---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(4aR)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-11(2)13-10-12-6-7-14-19(3,4)8-5-9-20(14,18(23)24)15(12)17(22)16(13)21/h10-11,14,21-22H,5-9H2,1-4H3,(H,23,24)/t14?,20-/m1/s1 |
InChI Key |
QRYRORQUOLYVBU-YBMSBYLISA-N |
SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)O |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3[C@@]2(CCCC3(C)C)C(=O)O)O)O |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)O |
Appearance |
Solid powder |
boiling_point |
499.00 to 503.00 °C. @ 760.00 mm Hg |
3650-09-7 | |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Salvin; Carnosic Acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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